molecular formula C20H18F6N6 B11083585 N~2~-(propan-2-yl)-N~4~,N~6~-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

N~2~-(propan-2-yl)-N~4~,N~6~-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B11083585
M. Wt: 456.4 g/mol
InChI Key: CIKFCEHKCKOWGD-UHFFFAOYSA-N
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Description

N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE is a complex organic compound characterized by the presence of trifluoromethyl groups and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE typically involves multiple steps, starting with the preparation of the trifluoromethyl aniline derivatives. These derivatives are then reacted with triazine precursors under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
  • 4-(Trifluoromethyl)aniline
  • (3R)-3-[3,5-Bis(trifluoromethyl)anilino]-2-cyano-3-sulfanylpropanamide

Uniqueness

N-{4,6-BIS[3-(TRIFLUOROMETHYL)ANILINO]-1,3,5-TRIAZIN-2-YL}-N-ISOPROPYLAMINE is unique due to its specific triazine structure and the presence of multiple trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and specificity .

Properties

Molecular Formula

C20H18F6N6

Molecular Weight

456.4 g/mol

IUPAC Name

2-N-propan-2-yl-4-N,6-N-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C20H18F6N6/c1-11(2)27-16-30-17(28-14-7-3-5-12(9-14)19(21,22)23)32-18(31-16)29-15-8-4-6-13(10-15)20(24,25)26/h3-11H,1-2H3,(H3,27,28,29,30,31,32)

InChI Key

CIKFCEHKCKOWGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC(=C2)C(F)(F)F)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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